(2-(Methylsulfonyl)pyrimidin-4-yl)methanamine
Description
(2-(Methylsulfonyl)pyrimidin-4-yl)methanamine (CAS: 1956309-79-7) is a pyrimidine derivative featuring a methylsulfonyl substituent at the 2-position and an aminomethyl group at the 4-position of the pyrimidine ring. Its molecular formula is C6H10ClN3O2S (as a hydrochloride salt), with a molecular weight of 223.68 g/mol . This compound is frequently utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of PI3K/mTOR inhibitors and chemokine receptor antagonists .
Properties
IUPAC Name |
(2-methylsulfonylpyrimidin-4-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-12(10,11)6-8-3-2-5(4-7)9-6/h2-3H,4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKZYDQVOXGNSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CC(=N1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Chloropyrimidine Intermediate
A widely employed route involves 4-chloro-2-(methylsulfonyl)pyrimidine as a key intermediate. This method leverages the electron-withdrawing nature of the methylsulfonyl group to facilitate nucleophilic displacement at position 4.
Step 1: Synthesis of 4-Chloro-2-(methylsulfonyl)pyrimidine
-
Starting Material : 2-Mercapto-4-chloropyrimidine.
-
Methylation : Treatment with methyl iodide (MeI) in the presence of a base (e.g., K₂CO₃) yields 2-(methylthio)-4-chloropyrimidine.
-
Oxidation : The thioether is oxidized to a sulfonyl group using OXONE® or hydrogen peroxide (H₂O₂) in acetic acid, producing 4-chloro-2-(methylsulfonyl)pyrimidine.
Step 2: Cyanide Substitution
-
Reaction : 4-Chloro-2-(methylsulfonyl)pyrimidine undergoes nucleophilic substitution with potassium cyanide (KCN) in dimethylformamide (DMF) at 80°C, yielding 4-cyano-2-(methylsulfonyl)pyrimidine.
Step 3: Nitrile Reduction
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) or lithium aluminum hydride (LiAlH₄) reduces the nitrile to a primary amine, affording the target compound.
Key Data :
Reductive Amination of Pyrimidine-4-Carbaldehyde
This route employs reductive amination to introduce the aminomethyl group directly.
Step 1: Aldehyde Synthesis
-
Starting Material : 4-Hydroxymethyl-2-(methylsulfonyl)pyrimidine.
-
Oxidation : Swern oxidation (oxalyl chloride, DMSO) converts the hydroxymethyl group to a formyl group, yielding 2-(methylsulfonyl)pyrimidine-4-carbaldehyde.
Step 2: Reductive Amination
-
Reaction : The aldehyde reacts with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in methanol, forming the primary amine.
Key Data :
-
Yield : ~65% (over two steps).
-
Advantage : Avoids harsh halogenation conditions.
Bromination-Amination Strategy
Step 1: Bromination of 4-Methylpyrimidine
-
Starting Material : 4-Methyl-2-(methylsulfonyl)pyrimidine.
-
Bromination : N-Bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in CCl₄ selectively brominate the methyl group, yielding 4-(bromomethyl)-2-(methylsulfonyl)pyrimidine.
Step 2: Ammonolysis
-
Reaction : The bromomethyl intermediate reacts with aqueous ammonia (NH₃) in ethanol at 60°C, substituting bromide with an amine group.
Key Data :
-
Yield : ~75% (bromination), ~80% (amination).
-
Challenges : Requires stringent temperature control to avoid ring decomposition.
Comparative Analysis of Synthetic Routes
| Method | Key Intermediate | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 4-Chloro-2-(MeSO₂)pyrimidine | 70-85% | High regioselectivity | Requires toxic cyanide reagents |
| Reductive Amination | Pyrimidine-4-carbaldehyde | 65% | Mild conditions | Low overall yield |
| Bromination-Amination | 4-(BrMe)-2-(MeSO₂)pyrimidine | 75-80% | Scalable for industrial use | Radical initiators pose safety risks |
Characterization and Analytical Data
Spectroscopic Analysis
Chromatographic Purity
-
HPLC : Retention time = 6.2 min (C18 column, MeOH:H₂O = 70:30).
Applications and Derivatives
(2-(Methylsulfonyl)pyrimidin-4-yl)methanamine serves as a precursor to kinase inhibitors (e.g., nilotinib) and antimicrobial agents. Its derivatives exhibit enhanced solubility and binding affinity compared to non-sulfonylated analogs .
Chemical Reactions Analysis
Types of Reactions
(2-(Methylsulfonyl)pyrimidin-4-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, methylthio derivatives, and various substituted pyrimidine compounds .
Scientific Research Applications
Medicinal Chemistry
1.1. Inhibition of Cyclooxygenase Enzymes
One significant application of (2-(Methylsulfonyl)pyrimidin-4-yl)methanamine is in the development of inhibitors for cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a crucial role in inflammation and pain pathways. Compounds derived from similar structures have shown promise as selective COX-2 inhibitors, which can be beneficial for anti-inflammatory drug development. A study synthesized several COX-2 inhibitors based on a pyrimidine core and evaluated their potency using enzymatic immunoassays, revealing high selectivity over COX-1, which is essential for minimizing gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Table 1: Potency of Pyrimidine-Based COX Inhibitors
| Compound | IC50 (nM) | Selectivity (COX-2/COX-1) |
|---|---|---|
| Compound A | 3 | >100 |
| Compound B | 5 | >100 |
| Compound C | 4 | >100 |
Radioligand Development
2.1. Imaging Applications
The compound has been explored as a potential radioligand for imaging COX-2 using positron emission tomography (PET). The ability to selectively inhibit COX-2 while being labeled with positron-emitting isotopes makes it a candidate for non-invasive imaging of inflammatory processes in vivo. This application is particularly relevant in the context of studying diseases characterized by inflammation, such as arthritis and cancer .
Anticancer Research
3.1. Targeting Vascular Endothelial Growth Factor Receptor
Research has identified (2-(Methylsulfonyl)pyrimidin-4-yl)methanamine derivatives as potential inhibitors of the vascular endothelial growth factor receptor (VEGFR), which plays a pivotal role in angiogenesis—the formation of new blood vessels from existing ones. Inhibiting VEGFR can impede tumor growth by restricting its blood supply. A series of compounds were synthesized and tested for their inhibitory effects on VEGFR, showing promising results in preclinical models .
Table 2: VEGFR Inhibition Data
| Compound | KDR IC50 (nM) | Efficacy (%) |
|---|---|---|
| Compound D | 10 | 85 |
| Compound E | 15 | 78 |
| Compound F | 5 | 90 |
Synthesis and Structure-Activity Relationship Studies
4.1. Chemical Synthesis Techniques
The synthesis of (2-(Methylsulfonyl)pyrimidin-4-yl)methanamine involves various chemical reactions, including amination and cyclization processes that yield compounds with desired biological activities. Research has focused on optimizing these synthetic routes to improve yield and purity while maintaining biological efficacy .
4.2. Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of this compound is vital for designing more potent derivatives. Modifications at specific positions on the pyrimidine ring have been shown to significantly affect inhibitory potency against targeted enzymes like COX and VEGFR .
Mechanism of Action
The mechanism of action of (2-(Methylsulfonyl)pyrimidin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit protein kinases involved in cell signaling pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and biological activities:
Key Research Findings
Electron-Withdrawing vs. Electron-Donating Groups :
- The methylsulfonyl group in (2-(Methylsulfonyl)pyrimidin-4-yl)methanamine enhances electrophilicity, improving interactions with polar residues in target proteins (e.g., PI3Kα’s ATP-binding pocket) . In contrast, methylthio (-SCH3) and methoxy (-OCH3) analogs exhibit weaker binding due to reduced electron withdrawal .
Biological Potency :
- Methylsulfonyl-containing pyrimidines demonstrate superior inhibitory activity in kinase assays compared to methylthio derivatives. For example, imidazo[2,1-b]thiazole analogs with methylsulfonyl groups showed IC50 values of ~1.2–1.4 μM against unidentified targets, whereas methylthio analogs were less potent .
Solubility and Pharmacokinetics :
- Methoxy-substituted derivatives (e.g., 2-methoxypyrimidin-4-yl analogs) exhibit higher aqueous solubility but lower membrane permeability due to reduced lipophilicity . Sulfonyl and pyridinyl groups balance solubility and permeability, making them preferred in CNS-targeted therapies .
Synthetic Utility: (2-(Methylsulfonyl)pyrimidin-4-yl)methanamine serves as a versatile intermediate. For instance, it was used in the synthesis of dual PI3K/mTOR inhibitors by coupling with morpholinoethylamine derivatives . Methylthio analogs, however, require oxidation to sulfonyl groups for optimal activity, adding synthetic complexity .
Biological Activity
(2-(Methylsulfonyl)pyrimidin-4-yl)methanamine, also known as N-Methyl-1-(2-(methylsulfonyl)pyrimidin-4-yl)methanamine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of (2-(Methylsulfonyl)pyrimidin-4-yl)methanamine is C₇H₁₀N₂O₂S. The compound features a pyrimidine ring substituted with a methylsulfonyl group and a methylated amine, which contributes to its unique biological profile. The pyrimidine core is known for its role in various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Research indicates that (2-(Methylsulfonyl)pyrimidin-4-yl)methanamine exhibits multiple mechanisms of action:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes relevant to disease processes. For example, it interacts with kinases and G-protein-coupled receptors involved in signal transduction pathways associated with cancer and metabolic disorders.
- Receptor Modulation : It may modulate receptor activity, contributing to its potential therapeutic effects against diseases like cancer and diabetes.
- Anti-inflammatory Activity : The compound's structure allows it to act as a COX-2 inhibitor, which is critical in mediating inflammatory responses .
Anticancer Activity
Studies have demonstrated that (2-(Methylsulfonyl)pyrimidin-4-yl)methanamine has significant anticancer properties. For instance, it has been investigated for its ability to induce apoptosis in cancer cells and inhibit cell cycle progression. This is particularly relevant in the context of targeting specific kinases implicated in tumor growth .
Antimicrobial Effects
The compound also shows promise as an antimicrobial agent. Its structural similarities to other pyrimidine derivatives allow it to exhibit activity against a range of pathogens. Research has indicated that compounds containing pyrimidine rings often possess notable antimicrobial properties, making (2-(Methylsulfonyl)pyrimidin-4-yl)methanamine a candidate for further exploration in this area.
Case Studies
- Inhibition of COX Enzymes : A study evaluated the inhibitory effects of related compounds on COX-1 and COX-2 enzymes using human and monkey blood samples. The results indicated that certain derivatives exhibited high potency against COX-2 while maintaining low activity against COX-1, which is desirable for anti-inflammatory drug development .
- Kinase Inhibition : Another investigation focused on the structure-activity relationship (SAR) of pyrimidine derivatives as inhibitors of Bruton's tyrosine kinase (BTK). The findings revealed that modifications to the pyrimidine structure could enhance inhibitory potency significantly, suggesting that (2-(Methylsulfonyl)pyrimidin-4-yl)methanamine might be optimized for better therapeutic efficacy .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| 2-(Methylsulfonyl)pyrimidine | Basic pyrimidine structure | Lacks amine substitution | Antimicrobial |
| 4-Methyl-2-(methylsulfonyl)pyrimidine | Additional methyl group at position 4 | Potential for different activity | Anticancer |
| 5-Bromo-2-(methylsulfonyl)pyrimidine | Halogen substitution | Enhanced reactivity | Antimicrobial |
Q & A
Q. What are the optimal synthetic routes for (2-(Methylsulfonyl)pyrimidin-4-yl)methanamine, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves functionalization of the pyrimidine ring. A common approach includes:
- Step 1 : Introduction of the methylsulfonyl group at the 2-position via nucleophilic substitution using methanesulfonyl chloride under basic conditions (e.g., NaH in THF).
- Step 2 : Installation of the methanamine group at the 4-position using formaldehyde and ammonia in a reductive amination reaction .
- Critical Parameters : Temperature (60–80°C), pH (8–10), and reaction time (12–24 hours) must be tightly controlled to avoid side reactions like over-oxidation or incomplete substitution .
- Validation : Monitor intermediates via TLC and confirm final product purity (>95%) using HPLC or LC-MS .
Q. How can researchers confirm the structural integrity and purity of (2-(Methylsulfonyl)pyrimidin-4-yl)methanamine?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions (e.g., methylsulfonyl at C2, methanamine at C4). Key peaks include:
- H NMR: δ 8.5–8.7 ppm (pyrimidine H5/H6), δ 3.9–4.1 ppm (CHNH).
- C NMR: δ 165–170 ppm (C2 sulfonyl), δ 45–50 ppm (CHNH) .
- Mass Spectrometry : ESI-MS or HRMS should confirm the molecular ion peak at m/z 223.68 (CHClNOS) .
- X-ray Crystallography : Resolve conformational details (e.g., dihedral angles between pyrimidine and sulfonyl groups) .
Q. What are the key reactivity patterns of (2-(Methylsulfonyl)pyrimidin-4-yl)methanamine in substitution or coupling reactions?
- Methodological Answer :
- Nucleophilic Substitution : The methylsulfonyl group at C2 is electron-withdrawing, activating the pyrimidine ring for reactions with amines or thiols. Use DMF as a solvent with KCO as a base .
- Buchwald-Hartwig Coupling : Pd-catalyzed amination at C4 or C6 positions to introduce aryl/heteroaryl groups. Optimize ligand choice (e.g., XPhos) and temperature (100–120°C) .
- Reductive Amination : Modify the methanamine group using aldehydes/ketones and NaBH to generate secondary/tertiary amines .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the biological activity of (2-(Methylsulfonyl)pyrimidin-4-yl)methanamine derivatives?
- Methodological Answer :
-
Substituent Variation : Replace the methylsulfonyl group with bulkier substituents (e.g., cyclopentyl, phenyl) to study steric effects on target binding .
-
Bioisosteric Replacement : Substitute the sulfonyl group with sulfonamide or phosphonate to modulate polarity and hydrogen-bonding capacity .
-
Assay Design : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity .
Derivative Substituent Biological Activity (IC) Key Reference Methylsulfonyl -SOCH 0.5 µM (Kinase X) Cyclopentyl -CH 1.2 µM (Kinase X) Phenyl -CH 2.8 µM (Kinase X)
Q. How can researchers resolve contradictions in reported bioactivity data for (2-(Methylsulfonyl)pyrimidin-4-yl)methanamine analogs?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) .
- Purity Verification : Re-test compounds with conflicting results using orthogonal methods (e.g., HPLC coupled with NMR) to exclude impurities .
- Computational Modeling : Perform molecular docking to identify if stereochemical variations (e.g., R vs. S configurations) explain divergent activities .
Q. What strategies enhance the metabolic stability of (2-(Methylsulfonyl)pyrimidin-4-yl)methanamine in preclinical studies?
- Methodological Answer :
- Deuterium Incorporation : Replace labile hydrogens (e.g., on the methanamine group) with deuterium to slow CYP450-mediated oxidation .
- Prodrug Design : Mask the amine group as a carbamate or acyloxyalkyl derivative to improve plasma stability .
- Microsomal Assays : Incubate derivatives with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
Data Contradiction Analysis
Q. Why do some studies report poor solubility of (2-(Methylsulfonyl)pyrimidin-4-yl)methanamine despite its polar substituents?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
